N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide involves multiple steps, typically starting with the preparation of the benzoylpiperazine intermediate. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The final step involves the sulfonylation of the phenyl group to obtain the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoylpiperazine group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The benzoylpiperazine group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A commonly used antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Employed in the treatment of toxoplasmosis.
What sets this compound apart is its unique combination of a benzoylpiperazine group and a sulfonylphenyl group, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H21N3O5S2 |
---|---|
Molecular Weight |
423.5g/mol |
IUPAC Name |
N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]methanesulfonamide |
InChI |
InChI=1S/C18H21N3O5S2/c1-27(23,24)19-16-8-5-9-17(14-16)28(25,26)21-12-10-20(11-13-21)18(22)15-6-3-2-4-7-15/h2-9,14,19H,10-13H2,1H3 |
InChI Key |
NJVIQACHQOYGBI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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